molecular formula C12H15NO B13791812 Acetamide,N-(3-cyclopropyl-2-methylphenyl)-

Acetamide,N-(3-cyclopropyl-2-methylphenyl)-

Cat. No.: B13791812
M. Wt: 189.25 g/mol
InChI Key: ZDGNTFHZXGHARE-UHFFFAOYSA-N
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Description

Acetamide, N-(3-cyclopropyl-2-methylphenyl)- is an organic compound with the molecular formula C12H15NO It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 3-cyclopropyl-2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(3-cyclopropyl-2-methylphenyl)- typically involves the acylation of 3-cyclopropyl-2-methylaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of Acetamide, N-(3-cyclopropyl-2-methylphenyl)- may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(3-cyclopropyl-2-methylphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

Acetamide, N-(3-cyclopropyl-2-methylphenyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Acetamide, N-(3-cyclopropyl-2-methylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(3-methylphenyl)-: Similar structure but lacks the cyclopropyl group.

    Acetamide, N-(2-methylphenyl)-: Similar structure but with the methyl group in a different position.

Uniqueness

The presence of the cyclopropyl group in Acetamide, N-(3-cyclopropyl-2-methylphenyl)- imparts unique steric and electronic properties, which can influence its reactivity and interactions with other molecules. This makes it distinct from other similar compounds and can lead to different biological and chemical behaviors.

Properties

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

N-(3-cyclopropyl-2-methylphenyl)acetamide

InChI

InChI=1S/C12H15NO/c1-8-11(10-6-7-10)4-3-5-12(8)13-9(2)14/h3-5,10H,6-7H2,1-2H3,(H,13,14)

InChI Key

ZDGNTFHZXGHARE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C)C2CC2

Origin of Product

United States

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